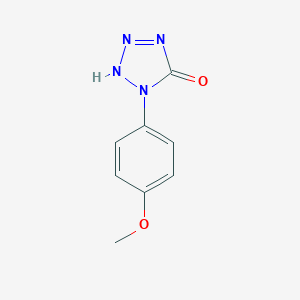
1-(4-methoxyphenyl)-1H-tetraazol-5-ol
Übersicht
Beschreibung
1-(4-methoxyphenyl)-1H-tetraazol-5-ol, also known as MTA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MTA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol is not fully understood. However, it has been proposed that 1-(4-methoxyphenyl)-1H-tetraazol-5-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol may reduce inflammation and pain.
Biochemische Und Physiologische Effekte
1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have antitumor activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-1H-tetraazol-5-ol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has limited bioavailability, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. One direction is to further investigate its mechanism of action and its potential as a COX-2 inhibitor. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to understand its antitumor activity and its potential as an anticancer agent. Finally, more research is needed to optimize its synthesis and improve its solubility and bioavailability for use in lab experiments.
Synthesemethoden
1-(4-methoxyphenyl)-1H-tetraazol-5-ol can be synthesized through a multistep process starting from 4-methoxyaniline. The first step involves the reaction of 4-methoxyaniline with ethyl chloroformate to form the corresponding carbamate. This is followed by treatment with hydrazine hydrate to form the tetrazole ring. The final step involves the oxidation of the tetrazole ring to form 1-(4-methoxyphenyl)-1H-tetraazol-5-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In materials science, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been used as a ligand in the synthesis of metal-organic frameworks. In catalysis, 1-(4-methoxyphenyl)-1H-tetraazol-5-ol has been used as a catalyst in various reactions, including the synthesis of benzimidazoles and imidazoles.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-1H-tetrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7-4-2-6(3-5-7)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJKSMEBAQFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355691 | |
| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
CAS RN |
62442-51-7 | |
| Record name | 1-(4-methoxyphenyl)-1H-tetraazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



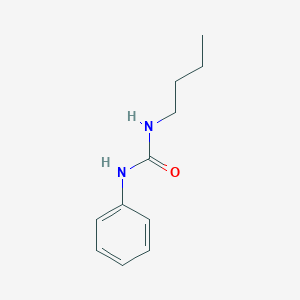

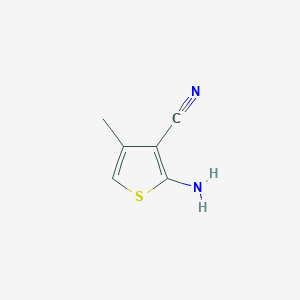

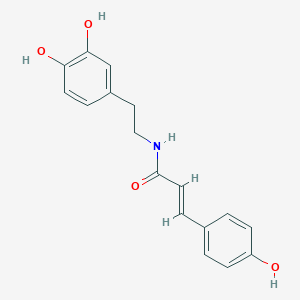
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
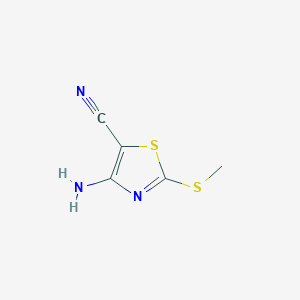
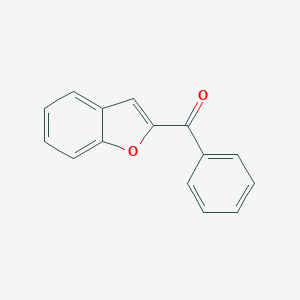


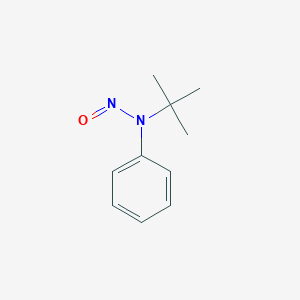
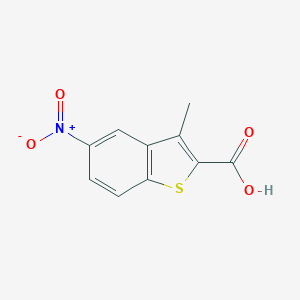
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
